N-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide
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Overview
Description
N-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide is a complex organic compound that features a combination of fluorene and indole moieties. This compound is of interest due to its unique structural properties, which make it a candidate for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 9H-fluoren-2-amine with an appropriate indole derivative under controlled conditions. The reaction may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The fluorene moiety can be oxidized to form fluorenone derivatives.
Reduction: The compound can be reduced under hydrogenation conditions to modify the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as palladium on carbon for hydrogenation, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluorene moiety can yield fluorenone derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic rings .
Scientific Research Applications
N-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
9H-fluoren-2-yl derivatives: Compounds with similar fluorene structures but different functional groups.
Indole-3-carboxamide derivatives: Compounds with variations in the indole moiety or the carboxamide group.
Uniqueness
N-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide is unique due to its combination of fluorene and indole structures, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
N-[2-(9H-fluoren-2-ylamino)-2-oxoethyl]-N-methyl-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-28(25(30)22-14-26-23-9-5-4-8-21(22)23)15-24(29)27-18-10-11-20-17(13-18)12-16-6-2-3-7-19(16)20/h2-11,13-14,26H,12,15H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKNIRVLLSGLRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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